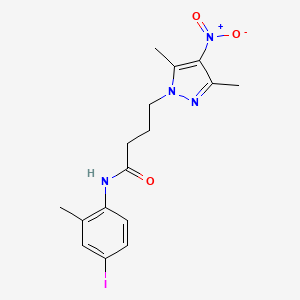![molecular formula C15H13BrN2O3 B6123259 4-bromo-N'-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B6123259.png)
4-bromo-N'-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N'-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide, also known as BDEB, is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule is a hydrazide derivative that contains a benzene ring and a bromine atom, and it has been found to exhibit a range of interesting biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-bromo-N'-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell growth and proliferation. For example, 4-bromo-N'-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin production, as well as the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer progression.
Biochemical and Physiological Effects:
4-bromo-N'-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide has been found to exhibit a range of interesting biochemical and physiological effects, including antioxidant activity, metal chelation, and modulation of immune function. It has also been shown to induce apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-bromo-N'-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide is that it is relatively easy to synthesize and purify, which makes it a useful tool for laboratory experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental contexts.
Direcciones Futuras
There are many potential future directions for research on 4-bromo-N'-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide. For example, further studies could investigate its potential as a therapeutic agent for cancer or other diseases. Additionally, research could focus on understanding its mechanism of action in more detail, as well as exploring its interactions with other molecules and cellular pathways. Finally, studies could investigate the potential use of 4-bromo-N'-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide as a diagnostic tool for certain diseases or conditions.
Métodos De Síntesis
4-bromo-N'-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide can be synthesized through a multi-step process that involves the reaction of 4-bromo-2-nitroaniline with 2,4-dihydroxybenzaldehyde in the presence of a reducing agent such as sodium dithionite. The resulting product is then treated with hydrazine hydrate to yield the final compound.
Aplicaciones Científicas De Investigación
4-bromo-N'-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide has been used in a variety of scientific studies, including investigations into its potential as an anticancer agent, a tyrosinase inhibitor, and a metal chelator. It has also been studied for its ability to induce apoptosis (programmed cell death) in cancer cells, as well as its potential to modulate the immune system and reduce inflammation.
Propiedades
IUPAC Name |
4-bromo-N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-9(13-7-6-12(19)8-14(13)20)17-18-15(21)10-2-4-11(16)5-3-10/h2-8,19-20H,1H3,(H,18,21)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDBOYFAKNAYPY-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)Br)C2=C(C=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)Br)/C2=C(C=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N'-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide](/img/structure/B6123187.png)


![methyl 3-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]propanoate](/img/structure/B6123203.png)


![4-[4-(3-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B6123223.png)
![5-[4-(diethylamino)benzylidene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6123228.png)
![1-cyclobutyl-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide](/img/structure/B6123235.png)


![2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B6123262.png)

